molecular formula C21H19ClFN9S B10887886 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine

Cat. No.: B10887886
M. Wt: 484.0 g/mol
InChI Key: BQGIYSJQGGFOTJ-UHFFFAOYSA-N
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Description

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE is a complex organic compound featuring multiple functional groups, including pyrazole, thiadiazole, and benzyl moieties

Preparation Methods

The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with 2-chloro-6-fluorobenzyl chloride.

    Synthesis of the thiadiazole ring: This can be done by cyclization of appropriate thiosemicarbazide derivatives.

    Coupling of the pyrazole and thiadiazole rings: This final step involves the formation of an amine linkage between the two heterocyclic systems.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound may serve as a probe or tool in biochemical studies to understand various biological processes.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE include other pyrazole and thiadiazole derivatives. These compounds share similar structural features but may differ in their specific substituents and overall properties. Examples include:

Properties

Molecular Formula

C21H19ClFN9S

Molecular Weight

484.0 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[1-[(3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C21H19ClFN9S/c1-13-10-14(2)32(27-13)12-31-8-6-18(28-31)20-25-26-21(33-20)24-19-7-9-30(29-19)11-15-16(22)4-3-5-17(15)23/h3-10H,11-12H2,1-2H3,(H,24,26,29)

InChI Key

BQGIYSJQGGFOTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CN2C=CC(=N2)C3=NN=C(S3)NC4=NN(C=C4)CC5=C(C=CC=C5Cl)F)C

Origin of Product

United States

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